molecular formula C20H19N5O3 B11025264 3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide

3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide

Cat. No.: B11025264
M. Wt: 377.4 g/mol
InChI Key: ZTABCWRNOHCECT-UHFFFAOYSA-N
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Description

3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolo[3,4-b]pyridine core, which is known for its biological activity and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide typically involves multi-step organic reactions. One common approach is the direct oxidation of 2,3-cyclopentenopyridine analogues to the desired pyrrolo[3,4-b]pyridine structure using manganese triflate as a catalyst and tert-butyl hydroperoxide as an oxidant . This reaction is carried out at room temperature in water, yielding high chemoselectivity.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This could include scaling up the reaction conditions, using continuous flow reactors, and employing advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols.

Scientific Research Applications

3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), which plays a role in necroptosis, a form of programmed cell death . This inhibition can help mitigate necroptosis-related diseases.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide is unique due to its specific combination of functional groups and its potential as a necroptosis inhibitor. This makes it a valuable compound for research in cell death mechanisms and therapeutic applications.

Biological Activity

The compound 3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C₁₅H₁₄N₄O₄
  • Molecular Weight : 298.30 g/mol

Biological Activity Overview

Research indicates that compounds with a pyrrolo[3,4-b]pyridine core exhibit diverse biological activities including:

  • Antimicrobial Activity :
    • Compounds similar to the target have shown significant activity against various bacterial strains. For instance, derivatives have been evaluated for their efficacy against Mycobacterium tuberculosis, with some exhibiting IC50 values as low as 1.35 μM .
  • Anticancer Properties :
    • Pyrrolo derivatives have been assessed for cytotoxicity against cancer cell lines. Studies reveal moderate cytotoxic effects on ovarian cancer cells while maintaining low toxicity towards non-cancerous cells . The compound's mechanism often involves the inhibition of specific enzymes related to cancer progression.
  • Antidiabetic Effects :
    • Some pyrrolo derivatives have demonstrated the ability to enhance insulin sensitivity and glucose uptake in muscle cells, suggesting a potential role in diabetes management .

The biological activity of the compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways or cellular proliferation.
  • Receptor Modulation : Interaction with specific receptors (e.g., GPR119) has been noted, influencing insulin secretion and glucose metabolism.

Table 1: Summary of Biological Activities

Activity TypeTest Organism/Cell LineIC50/EffectivenessReference
AntimicrobialMycobacterium tuberculosis1.35 μM
AnticancerOvarian Cancer CellsModerate Cytotoxicity
AntidiabeticMouse AdipocytesIncreased Insulin Sensitivity (up to 37.4%)

Case Study: Anticancer Activity

In a study evaluating the anticancer properties of pyrrolo derivatives, the compound was tested against various cancer cell lines including ovarian and breast cancer. The results indicated that while it exhibited moderate cytotoxicity against ovarian cancer cells, it showed limited toxicity towards healthy cardiac cells, suggesting a favorable therapeutic index .

Case Study: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of similar pyrrolo compounds against Mycobacterium tuberculosis. The derivatives demonstrated significant inhibitory activity with IC90 values indicating potential for further development as anti-tubercular agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide, and how can reaction efficiency be monitored?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling pyrrolo[3,4-b]pyridine derivatives with benzimidazole-containing amines under controlled conditions (e.g., DMF as solvent, Pd catalysts for cross-coupling). Reaction progress can be tracked using HPLC to assess intermediate purity and NMR to confirm structural integrity at each step . For yield optimization, fractional factorial design (e.g., varying temperature, solvent polarity, and catalyst loading) is recommended to identify critical parameters .

Q. How can the stability of this compound be evaluated under physiological conditions?

  • Methodological Answer : Perform stability studies in simulated biological matrices (e.g., PBS at pH 7.4, human serum) using LC-MS/MS to quantify degradation products. Accelerated stability testing under varying temperatures (4°C, 25°C, 37°C) and light exposure can reveal degradation pathways. Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life .

Q. What spectroscopic techniques are most effective for characterizing this compound’s structure?

  • Methodological Answer : Use ¹H/¹³C NMR to resolve the pyrrolopyridine and benzimidazole moieties, with 2D experiments (COSY, HSQC) to confirm connectivity. FT-IR identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular formula .

Q. How can structure-activity relationships (SAR) be explored for this compound?

  • Methodological Answer : Synthesize analogs with modifications to the pyrrolopyridine core (e.g., substituents at the 5- and 7-positions) or benzimidazole side chain. Screen against target enzymes or receptors using fluorescence polarization or surface plasmon resonance (SPR) to quantify binding affinities. Correlate structural changes with activity trends .

Advanced Research Questions

Q. What computational strategies are suitable for modeling the interaction of this compound with biological targets?

  • Methodological Answer : Employ molecular docking (AutoDock Vina, Schrödinger) to predict binding poses to targets like kinases or GPCRs. Follow with molecular dynamics (MD) simulations (AMBER, GROMACS) to assess stability of ligand-receptor complexes over time. Quantum mechanical/molecular mechanical (QM/MM) methods refine electronic interactions at binding sites .

Q. How can contradictions in experimental data (e.g., conflicting bioactivity results) be resolved?

  • Methodological Answer : Apply statistical meta-analysis to aggregate data from multiple assays, identifying outliers via Grubbs’ test. Validate findings using orthogonal methods (e.g., replace SPR with ITC for binding affinity). Probe experimental variables (e.g., buffer composition, protein batch variability) using Design of Experiments (DoE) to isolate confounding factors .

Q. What advanced techniques optimize reaction scalability while minimizing byproducts?

  • Methodological Answer : Implement continuous-flow chemistry to enhance heat/mass transfer and reduce side reactions. Use process analytical technology (PAT) like inline FT-IR for real-time monitoring. Apply AI-driven reaction optimization (e.g., Bayesian optimization) to predict ideal conditions (e.g., residence time, catalyst loading) .

Q. How can the compound’s pharmacokinetic (PK) profile be predicted preclinically?

  • Methodological Answer : Conduct in vitro ADME assays : Caco-2 cells for permeability, microsomal stability for metabolic clearance. Use PBPK modeling (GastroPlus, Simcyp) to extrapolate to human PK. Validate with radiolabeled studies in rodents to track distribution and excretion .

Properties

Molecular Formula

C20H19N5O3

Molecular Weight

377.4 g/mol

IUPAC Name

3-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)-N-[2-(1-methylbenzimidazol-2-yl)ethyl]propanamide

InChI

InChI=1S/C20H19N5O3/c1-24-15-7-3-2-6-14(15)23-16(24)8-11-21-17(26)9-12-25-19(27)13-5-4-10-22-18(13)20(25)28/h2-7,10H,8-9,11-12H2,1H3,(H,21,26)

InChI Key

ZTABCWRNOHCECT-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1CCNC(=O)CCN3C(=O)C4=C(C3=O)N=CC=C4

Origin of Product

United States

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